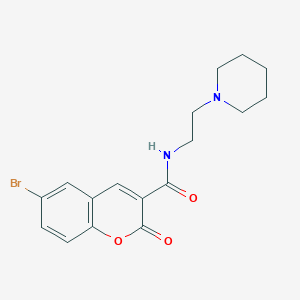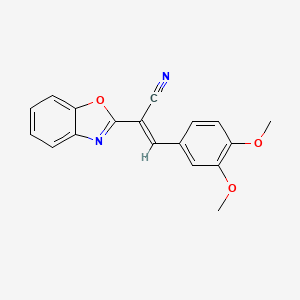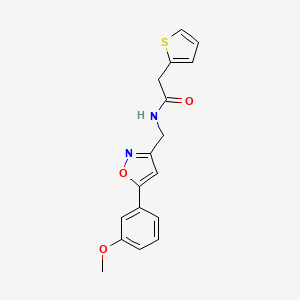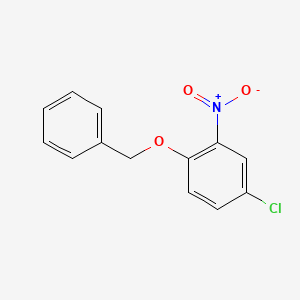
6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C17H19BrN2O3 . Its molecular weight is 379.254 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 379.254 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ramaganesh, Bodke, and Venkatesh (2010) focused on the synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and their biological properties. This research highlighted the potential of these compounds in antibacterial applications, offering insights into their chemical structures and biological activities (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
G Protein-Coupled Receptor Research
Thimm et al. (2013) investigated 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid as a powerful tool for studying orphan G protein-coupled receptor GPR35. The study involved tritium labeling and detailed binding assays, contributing to our understanding of GPR35 agonists (D. Thimm, Mario Funke, Anne Meyer, C. Müller, 2013).
Eco-Friendly Synthesis Approaches
Proença and Costa (2008) developed an eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. This method emphasized environmental sustainability and efficiency in the synthesis process, showcasing a green chemistry approach (F. Proença, Marta Costa, 2008).
Crystal Structure Analysis
Research by Reis et al. (2013) and Gomes et al. (2015) focused on the crystal structures of various chromene derivatives, including 4-Oxo-N-phenyl-4H-chromene-2-carboxamide. These studies provided valuable insights into the molecular structures and properties of these compounds, which can be crucial for understanding their potential applications in various fields (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013); (L. Gomes, J. N. Low, F. Cagide, F. Borges, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-oxo-N-(2-piperidin-1-ylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-13-4-5-15-12(10-13)11-14(17(22)23-15)16(21)19-6-9-20-7-2-1-3-8-20/h4-5,10-11H,1-3,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXQLBXMGCGRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)
![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2628482.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)
![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2628484.png)

![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)





![Benzo[c][1,2,5]thiadiazol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2628497.png)

